Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
    Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
        Coniferyl benzoate is a benzoate ester obtained by the formal condensation of coniferol with benzoic acid. It has a role as an antifeedant, an allelochemical and a plant metabolite. It is a benzoate ester and a member of guaiacols. It is functionally related to a coniferol.
Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available.
                        Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available.
        Brand Name:
        
        Vulcanchem
    
        
        CAS No.:
        
        4159-29-9    
    
    
        VCID:
        
        VC20869490    
        
        InChI:
        
        InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+    
    
        
        SMILES:
        
        COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O    
    
        
        Molecular Formula:
        
        C17H16O4    
    
        
        Molecular Weight:
        
        284.31 g/mol    
    
Phenol, 4-[3-(benzoyloxy)-1-propenyl]-2-methoxy-
CAS No.: 4159-29-9
Cat. No.: VC20869490
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.
                        
Specification
| Description | Coniferyl benzoate is a benzoate ester obtained by the formal condensation of coniferol with benzoic acid. It has a role as an antifeedant, an allelochemical and a plant metabolite. It is a benzoate ester and a member of guaiacols. It is functionally related to a coniferol. Coniferyl benzoate is a natural product found in Populus grandidentata, Styrax benzoin, and Populus tremuloides with data available.  | 
                                    
|---|---|
| CAS No. | 4159-29-9 | 
| Molecular Formula | C17H16O4 | 
| Molecular Weight | 284.31 g/mol | 
| IUPAC Name | [(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enyl] benzoate | 
| Standard InChI | InChI=1S/C17H16O4/c1-20-16-12-13(9-10-15(16)18)6-5-11-21-17(19)14-7-3-2-4-8-14/h2-10,12,18H,11H2,1H3/b6-5+ | 
| Standard InChI Key | LAAPRQODJPXAHC-AATRIKPKSA-N | 
| Isomeric SMILES | COC1=C(C=CC(=C1)/C=C/COC(=O)C2=CC=CC=C2)O | 
| SMILES | COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O | 
| Canonical SMILES | COC1=C(C=CC(=C1)C=CCOC(=O)C2=CC=CC=C2)O | 
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